Geranic acid

Description

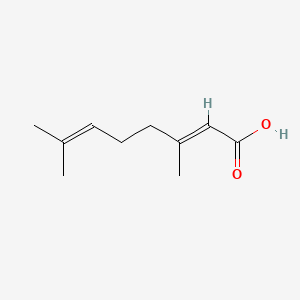

Structure

3D Structure

Properties

IUPAC Name |

(2E)-3,7-dimethylocta-2,6-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,7H,4,6H2,1-3H3,(H,11,12)/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHYZQXUYZJNEHD-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/C(=O)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10109997 | |

| Record name | trans-Geranic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10109997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Alfa Aesar MSDS], Colourless viscous liquid; Faint floral aroma | |

| Record name | Geranic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20530 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (E,Z)-Geranic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1803/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | (E,Z)-Geranic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1803/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.953-0.959 | |

| Record name | (E,Z)-Geranic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1803/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4698-08-2, 459-80-3 | |

| Record name | trans-Geranic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4698-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decaprenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Geranic acid, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004698082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GERANIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Octadienoic acid, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Octadienoic acid, 3,7-dimethyl-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-Geranic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10109997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dimethylocta-2,6-dienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERANIC ACID, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10797G3M5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Natural Sources and Biosynthesis of Geranic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geranic acid, a monoterpenoid carboxylic acid, has garnered significant interest in the pharmaceutical, cosmetic, and flavor industries due to its diverse biological activities, including antifungal and tyrosinase inhibitory effects. This document provides a comprehensive overview of the natural occurrences of this compound and the intricate biosynthetic pathways elucidated in various organisms. It aims to serve as a technical resource for professionals engaged in the research and development of natural products and novel therapeutic agents.

Natural Sources of this compound

This compound is found in a variety of natural sources, including plants, microorganisms, and as a metabolic product in animals.

Plant Sources

This compound is a constituent of the essential oils of several aromatic plants. Lemongrass (Cymbopogon citratus) is a particularly well-documented source, where this compound contributes to its biological properties.[1][2] Other plant species reported to contain this compound include other Cymbopogon species, Daphne odora, and Pelargonium graveolens.[3][4][5][6] It has also been identified in bitter orange and lemon balm.[7]

Microbial Sources

A diverse array of microorganisms, including bacteria and fungi, are capable of producing this compound. This production can occur either through the biotransformation of precursors like geraniol or via de novo biosynthesis from simple carbon sources.

Microorganisms known to produce this compound include:

-

Bacteria: Acetobacter sp., Gluconobacter sp., Acinetobacter sp., Pseudomonas putida, Rhodococcus sp., and Alcaligenes defragrans.[8][10][11]

Metabolically engineered strains of Pseudomonas putida and Escherichia coli have been developed for the enhanced production of this compound.[8][12][13]

Animal Metabolism

This compound has been identified as a metabolite in mammals. Following the oral administration of geraniol or citral to rabbits, rats, and humans, this compound and its further oxidized product, Hildebrandt acid, have been detected in urine.[14] This indicates the presence of enzymatic machinery in animals capable of converting acyclic monoterpenoids.[14]

Biosynthesis of this compound

The biosynthesis of this compound primarily proceeds through the oxidation of geraniol. This process has been studied in plants and various microorganisms. De novo synthesis from central carbon metabolism has also been achieved in engineered microbes.

Biosynthesis in Plants

In plants, the biosynthesis of this compound is a two-step enzymatic process originating from geraniol.[15]

-

Oxidation of Geraniol to Geranial: Geraniol is first oxidized to its corresponding aldehyde, geranial (a component of citral). This reaction is catalyzed by the enzyme geraniol dehydrogenase .[8][15]

-

Oxidation of Geranial to this compound: Geranial is then further oxidized to this compound. This step is catalyzed by citral dehydrogenase .[8][9]

Biosynthesis in Microorganisms

Microorganisms employ two primary strategies for this compound production: biotransformation of geraniol and de novo synthesis.

Many microorganisms can convert geraniol into this compound through a pathway analogous to that in plants, involving the sequential action of geraniol dehydrogenase and geranial (citral) dehydrogenase.[8][9] This NAD+-dependent process has been harnessed for the efficient production of this compound from geraniol.[8]

Metabolic engineering has enabled the de novo production of this compound in host organisms like E. coli and P. putida.[12][13] These strategies typically involve:

-

Precursor Supply: Heterologous expression of biosynthetic pathways to provide the C10 precursor, geranyl diphosphate (GPP). Common pathways include the mevalonate (MVA) pathway or the isopentenol utilization pathway (IUP).[13]

-

Conversion to Geraniol: GPP is converted to geraniol by the action of a geraniol synthase .

-

Oxidation to this compound: The host's endogenous or heterologously expressed alcohol and aldehyde dehydrogenases then catalyze the two-step oxidation of geraniol to this compound.[13]

Quantitative Data

The following tables summarize the quantitative data available from the cited literature on this compound production and activity.

Table 1: Microbial Production of this compound

| Microorganism | Substrate | Titer/Yield | Fermentation Time (h) | Reference |

| Mucor irregularis IIIMF4011 | Geraniol (20 mM) | 97-100% conversion | 72 | [8][9] |

| Mucor irregularis IIIMF4011 (3L Fermentor) | Geraniol | 98.89% conversion | Not specified | [8][16] |

| Engineered Pseudomonas putida DSM 12264 | Isopentenols (2 g/L) | 764 mg/L | 24 | [12][13] |

| Engineered Pseudomonas putida | Glycerol | 193 mg/L | Not specified | [12] |

| Alcaligenes defragrans | α-phellandrene | 0.5 mM | Not specified | [10][11] |

| Alcaligenes defragrans | β-myrcene | 508 µM | 48 | [10] |

| Rhodococcus sp. GR3 | Geraniol | 54.6% yield | Not specified | [2] |

Table 2: Biological Activity of this compound

| Activity | Target | IC50 Value | Source | Reference |

| Tyrosinase Inhibition | Mushroom Tyrosinase | 0.14 mM (trans-isomer) | Cymbopogon citratus | [1][2] |

| Tyrosinase Inhibition | Mushroom Tyrosinase | 2.3 mM (cis-isomer) | Cymbopogon citratus | [1][2] |

Experimental Protocols

This section outlines the general methodologies for key experiments related to this compound research.

Microbial Biotransformation of Geraniol

Objective: To convert geraniol to this compound using a microbial catalyst.

Protocol:

-

Inoculum Preparation: Aseptically inoculate a suitable liquid medium (e.g., Sabouraud Dextrose Broth for fungi) with the desired microorganism. Incubate at an appropriate temperature (e.g., 28°C) with shaking (e.g., 200 rpm) for a specified period (e.g., 48 hours) to obtain a seed culture.[9]

-

Biomass Preparation: Harvest the microbial cells from the seed culture by centrifugation.

-

Biotransformation Reaction: Resuspend the microbial biomass in a buffer solution (e.g., 0.1 M potassium phosphate buffer, pH 7.0). Add the substrate, geraniol, to a final concentration (e.g., 20 mM).[8]

-

Incubation: Incubate the reaction mixture under optimized conditions of temperature and agitation for a predetermined duration (e.g., 72 hours).[8]

-

Extraction and Analysis: After incubation, extract the product from the reaction mixture using an organic solvent (e.g., ethyl acetate). Analyze the organic extract for the presence and quantity of this compound using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[17]

De Novo Biosynthesis in a Fermentor

Objective: To produce this compound from a simple carbon source using a metabolically engineered microorganism in a controlled fermentor environment.

Protocol:

-

Fermentor Preparation: Prepare and sterilize the fermentation medium (e.g., E2 medium with glycerol) in a fermentor.[12]

-

Inoculation: Inoculate the fermentor with a seed culture of the engineered microorganism.

-

Fermentation: Control the fermentation parameters such as temperature (e.g., 30°C), pH, dissolved oxygen, and agitation.[8]

-

Induction: If using an inducible expression system, add the inducer (e.g., L-rhamnose) at a specific point during the cultivation to trigger the expression of the biosynthetic pathway genes.[12]

-

Sampling and Analysis: Periodically take samples from the fermentor to monitor cell growth and the concentration of this compound in the culture medium using HPLC or GC-MS.[12]

Purification of this compound

Objective: To isolate and purify this compound from a crude mixture.

General Methods:

-

Solvent Extraction: Utilize the differential solubility of this compound in a mixture of immiscible solvents to separate it from impurities.[18]

-

Crystallization: Purify this compound by dissolving the crude product in a suitable solvent and then inducing crystallization by changing the temperature or solvent composition.[18]

-

Chromatography: Employ chromatographic techniques such as column chromatography or preparative HPLC for high-purity separation of this compound from complex mixtures.[18]

Visualizations

Biosynthetic Pathways

Caption: Enzymatic conversion of geraniol to this compound.

Caption: De novo biosynthetic route to this compound in engineered microbes.

Experimental Workflow

Caption: Experimental workflow for this compound production and analysis.

References

- 1. Identification of this compound, a tyrosinase inhibitor in lemongrass (Cymbopogon citratus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C10H16O2 | CID 5275520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. iajps.com [iajps.com]

- 5. geneticsmr.com [geneticsmr.com]

- 6. plantsjournal.com [plantsjournal.com]

- 7. This compound, 459-80-3 [thegoodscentscompany.com]

- 8. Biotransformation of Geraniol to this compound Using Fungus Mucor irregularis IIIMF4011 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. journals.asm.org [journals.asm.org]

- 11. This compound Formation, an Initial Reaction of Anaerobic Monoterpene Metabolism in Denitrifying Alcaligenes defragrans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Biosynthesis of geranate via isopentenol utilization pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Geranylgeranoic acid, a bioactive and endogenous fatty acid in mammals: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Page loading... [guidechem.com]

The Biological Activity of Geranic Acid: A Technical Guide for Drug Development Professionals

Introduction: Geranic acid, a naturally occurring acyclic monoterpenoid, is gaining significant attention within the scientific community for its diverse range of biological activities. This document provides an in-depth technical overview of the current state of research into this compound, focusing on its therapeutic potential. It is intended for researchers, scientists, and professionals in the field of drug development. This compound's demonstrated antimicrobial, anti-inflammatory, anticancer, and antihyperglycemic properties make it a compelling candidate for further investigation and development.

Antimicrobial and Antibiofilm Activity

This compound exhibits significant antimicrobial properties, particularly when formulated as a deep eutectic solvent with choline, known as Choline and this compound (CAGE). This formulation has shown broad-spectrum efficacy against a range of pathogens, including multidrug-resistant strains.

The primary mechanism of action for CAGE involves the disruption and thinning of bacterial cell membranes. Molecular modeling and experimental data suggest that the geranate ion and this compound work in concert. The positively charged choline is attracted to the negatively charged bacterial membrane, facilitating the insertion of the lipophilic this compound components into the lipid bilayer.[1][2][3] This integration perturbs membrane homeostasis and increases fluidity, ultimately leading to cell death without causing cell lysis.[4]

Quantitative Data: Antimicrobial Efficacy

The antimicrobial activity of the CAGE formulation has been quantified against several clinically relevant pathogens, particularly the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).

| Formulation | Pathogen(s) | Assay | Concentration | Effect | Reference |

| Choline Geranate (CAGE) | ESKAPE Pathogens | MBEC | 3.56 mM (0.156% v:v) | Eradication of 72-hour old biofilms within 2 hours | [4][5] |

| Choline Geranate (CAGE) | Staphylococcus aureus | Time-Kill Study | 0.1% v:v | >3-log10 reduction in biofilm viability in 15 minutes | [4][5] |

| This compound/Geranate Buffer | Staphylococcus aureus | MBEC | 2.5% v:v (144 mM) at pH 6.4 | Biofilm eradication | [4] |

| This compound/Geranate Buffer | Staphylococcus aureus | MBEC | >10% v:v (>577 mM) at pH 8.4 | Biofilm eradication | [4] |

| Choline Geranate (CAGE) | Escherichia coli | MBC | Correlated with this compound content | Bactericidal | [1][3] |

| Choline Geranate (CAGE) | Various Bacteria | MIC/MBC | 6.5–13 mM | Bacteriostatic | [6] |

| Choline Geranate (CAGE) | Various Bacteria | MIC/MBC | ≥26 mM | Bactericidal | [6] |

MBEC: Minimum Biofilm Eradication Concentration; MBC: Minimum Bactericidal Concentration; MIC: Minimum Inhibitory Concentration.

Experimental Protocol: Minimum Biofilm Eradication Concentration (MBEC) Assay

This protocol outlines the methodology used to determine the concentration of a compound required to eradicate a pre-formed bacterial biofilm.

-

Biofilm Formation: Bacterial biofilms are grown on polystyrene pegs of an MBEC inoculator device (Innovotech). This is typically done by incubating the pegs in a 96-well plate containing a bacterial culture in a suitable growth medium (e.g., Cation-adjusted Mueller Hinton Broth) for 24 to 72 hours.

-

Compound Challenge: The pegs, now coated with mature biofilms, are transferred to a new 96-well plate containing serial dilutions of the test compound (e.g., CAGE). The biofilms are exposed to the compound for a defined period (e.g., 30 minutes to 2 hours).

-

Neutralization: To stop the action of the antimicrobial agent, the pegs are washed with a neutralizing solution. This step is critical to prevent residual compound from affecting viability counts. A common procedure involves alternating washes with dilute ethanol and fresh growth medium.[4]

-

Cell Recovery and Viability Assessment: The pegs are then placed in a recovery plate containing fresh growth medium. The entire apparatus is sonicated to dislodge the surviving bacteria from the pegs into the medium.

-

Enumeration: The number of viable cells in the recovery medium is enumerated using standard microbiological techniques, such as serial dilution and plate counting, to determine the Colony Forming Units (CFU/mL).

-

MBEC Determination: The MBEC is defined as the lowest concentration of the antimicrobial agent that results in the complete eradication of the biofilm or a significant, predefined reduction in cell viability (e.g., >99.9%).[4]

Signaling Pathway & Mechanism Diagrams

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of Antibacterial Activity of Choline-Based Ionic Liquids (CAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Scope and efficacy of the broad-spectrum topical antiseptic choline geranate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An overview of biomedical applications of choline geranate (CAGE): a major breakthrough in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

"geranic acid CAS number and chemical properties"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of geranic acid, a monoterpenoid with significant potential in the pharmaceutical, cosmetic, and fragrance industries. This document outlines its chemical properties, experimental protocols for its synthesis, and its known biological activities and mechanisms of action.

Chemical Identity and Properties

This compound, systematically known as (2E)-3,7-dimethylocta-2,6-dienoic acid, is a naturally occurring open-chain monoterpenoid.[1] It is a key component in the essential oils of several aromatic plants, including lemongrass.[1]

CAS Number: 459-80-3[2]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆O₂ | [2] |

| Molecular Weight | 168.23 g/mol | [3] |

| Appearance | Colorless to pale yellow, slightly viscous liquid | [4][5] |

| Odor | Fresh, green-floral, citrus-like | [4][6] |

| Density | 0.97 g/mL at 25 °C | [3] |

| Boiling Point | 250 °C | [3][5] |

| Melting Point | 185-186 °C (decomposes) | [5] |

| Flash Point | 133 °C (271.4 °F) | [7] |

| Solubility | Insoluble in water; soluble in ethanol and propylene glycol.[6][8] | |

| pKa | 5.17 ± 0.33 (Predicted) | [5] |

| logP (Octanol/Water) | 3.1 | [9] |

| Refractive Index (n²⁰/D) | 1.484 | [3] |

Spectroscopic Data

Key spectroscopic data for the characterization of this compound are provided below.

| Spectroscopic Data | Details | Reference(s) |

| ¹H NMR | Spectra available, with key signals for olefinic and methyl protons. | [10] |

| ¹³C NMR | Spectra available, showing characteristic peaks for carboxylic acid, olefinic, and aliphatic carbons. | [9] |

| Infrared (IR) Spectroscopy | Data available from the NIST Chemistry WebBook. | [11] |

| Mass Spectrometry (MS) | Electron ionization mass spectra are available for review. | [12] |

Experimental Protocols

Chemical Synthesis: Oxidation of Citral

This compound can be synthesized through the oxidation of citral.[7] A general laboratory-scale protocol is outlined below.

Materials:

-

Citral

-

Oxygen

-

Ethyl acetate

-

Stir bar

-

Three-neck round-bottom flask

-

Reflux condenser

-

Gas inlet tube (e.g., Pasteur pipette)

-

Oil bath

-

Centrifuge

-

Rotary evaporator

-

Vacuum pump

Procedure:

-

Combine citral and ethyl acetate in the three-neck flask equipped with a stir bar, reflux condenser, and oxygen inlet.

-

Bubble oxygen through the solution while stirring.

-

Heat the reaction mixture in an oil bath to 68 °C.

-

Maintain the reaction at this temperature for approximately 21 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Centrifuge the resulting mixture to separate the solid residue.

-

Decant the supernatant. The solid residue can be washed with additional ethyl acetate and recentrifuged to maximize recovery.

-

Dry the solid residue under vacuum.

-

Remove the solvent from the combined supernatant fractions using a rotary evaporator at 40 °C.

-

Further dry the resulting product under high vacuum to yield this compound.

Biotransformation from Geraniol using Mucor irregularis

A green and efficient method for producing this compound is through the biotransformation of geraniol using the fungus Mucor irregularis.[1]

Materials:

-

Mucor irregularis IIIMF4011 culture

-

Sabouraud Dextrose Broth (SDB) medium

-

Geraniol

-

Shaker incubator

-

Centrifuge

-

3 L fermentor (for scaled-up production)

-

Potassium phosphate buffer (0.1 M, pH 7.0)

Procedure:

-

Inoculum Preparation: Inoculate Mucor irregularis spores into SDB medium and incubate at 28 °C and 200 rpm for 48 hours.[1]

-

Biotransformation:

-

For flask-scale production, add 20 mM geraniol to the culture medium and continue incubation.

-

For scaled-up production, separate the mycelium from the seed culture by centrifugation. Prepare a 1.5 L reaction in a 3 L fermentor containing 20 mM geraniol in potassium phosphate buffer. Incubate at 28 °C, 200 rpm, and with an aeration rate of 1.5 LPM.[1]

-

-

Reaction Monitoring and Harvesting: The conversion of geraniol to this compound can be monitored over 72 hours.[1]

-

Extraction and Purification: After the reaction, the product can be extracted from the broth for further purification.

Biological Activities and Signaling Pathways

Antibacterial Activity of Choline Geranate

A formulation of this compound with choline, known as choline geranate (CAGE), has demonstrated potent broad-spectrum antiseptic properties.[7] Its mechanism of action involves the disruption of bacterial cell membranes.[6]

The positively charged choline component is attracted to the negatively charged bacterial cell membrane. This interaction facilitates the insertion of the geranate/geranic acid component into the lipid bilayer, leading to membrane perturbation, thinning, and loss of integrity, ultimately causing cell death.[3][6]

Antifungal Activity

This compound exhibits antifungal properties, which are thought to be similar to its precursor, geraniol. The proposed mechanism involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This disruption leads to damage to the cell wall and membrane integrity.[13]

Tyrosinase Inhibition and Depigmenting Effects

This compound has been identified as a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis.[2] By inhibiting tyrosinase activity and expression, this compound can reduce melanin production, suggesting its potential as a skin-depigmenting agent in cosmetic and dermatological applications.[2]

The melanin synthesis pathway is initiated by the oxidation of L-tyrosine to L-DOPA, which is then further oxidized to dopaquinone by tyrosinase. This compound interferes with this enzymatic step.

References

- 1. Biotransformation of Geraniol to this compound Using Fungus Mucor irregularis IIIMF4011 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitory effects of this compound derivatives on melanin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Biotransformation of Geraniol to this compound Using Fungus Mucor irregularis IIIMF4011 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An overview of biomedical applications of choline geranate (CAGE): a major breakthrough in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. biofor.co.il [biofor.co.il]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

"isomeric forms of geranic acid"

An In-depth Technical Guide to the Isomeric Forms of Geranic Acid

Introduction

This compound, systematically known as 3,7-dimethyl-2,6-octadienoic acid, is a monoterpenoid and an unsaturated fatty acid with the molecular formula C₁₀H₁₆O₂.[1][2] It is a naturally occurring compound found in various plants, such as Daphne odora and Pelargonium graveolens, and also functions as a pheromone in some organisms.[3][4][5] The presence of a carbon-carbon double bond at the 2-position gives rise to geometric isomerism, resulting in two primary isomeric forms: (2E)-geranic acid and (2Z)-geranic acid.[4][6] This guide provides a comprehensive overview of these isomers, their properties, synthesis, separation, and biological significance, tailored for researchers and professionals in the fields of chemistry and drug development.

Isomerism in this compound

Geometric isomerism, also known as cis-trans or E/Z isomerism, occurs in this compound due to the restricted rotation around the C2=C3 double bond.[7] The two substituents on each carbon of the double bond differ, allowing for two distinct spatial arrangements of the atoms.

-

(2E)-geranic acid : This is the trans isomer, where the highest priority groups on each carbon of the double bond (the carboxylic acid group and the rest of the carbon chain) are on opposite sides.[4][7] It is often referred to simply as this compound.

-

(2Z)-geranic acid : This is the cis isomer, commonly known as neric acid .[1][8] In this configuration, the highest priority groups are on the same side of the double bond.[7]

The relationship between these two isomers is a critical aspect of their chemistry and biological activity.

Caption: Chemical structures of the (2E) and (2Z) isomers of this compound.

Physicochemical Properties

The isomeric form of this compound influences its physical and chemical properties. While data for the pure, separated isomers is often limited, properties are typically reported for the mixture. The following table summarizes key quantitative data.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆O₂ | [1][2] |

| Molecular Weight | 168.23 g/mol | [1][2][4] |

| Appearance | Colorless to pale yellow oily liquid | [9][10] |

| CAS Number | 459-80-3 ((2E)-isomer); 4698-08-2 ((2Z)-isomer) | [1][4] |

| Boiling Point | 149-151°C at 18 mm Hg | [11] |

| Specific Gravity | 0.9520 to 0.9580 @ 25.00 °C | [9] |

| Refractive Index | 1.4790 to 1.4890 @ 20.00 °C | [9] |

| Solubility | Practically insoluble in water; soluble in organic solvents | [2][5][10] |

| Flash Point | 230.00 °F (110.00 °C) | [9] |

Experimental Protocols: Synthesis and Separation

Synthesis of this compound

This compound is often synthesized as a mixture of its (E) and (Z) isomers. Common laboratory and industrial methods include the oxidation of corresponding aldehydes (citral) or alcohols (geraniol).

Protocol 4.1.1: Oxidation of Citral

Citral, which is itself a mixture of the E-isomer (geranial) and Z-isomer (neral), can be oxidized to yield the corresponding mixture of geranic and neric acids.[12]

-

Reactants : Citral, oxidizing agent (e.g., oxygen, silver oxide, or other mild oxidants), and a suitable solvent like ethyl acetate.[12]

-

Procedure : a. Dissolve citral in ethyl acetate in a reaction flask equipped with a reflux condenser and a gas inlet.[12] b. Bubble oxygen gas through the stirred solution.[12] c. Heat the mixture in an oil bath (e.g., at 68°C) for several hours (e.g., 21 hours).[12] d. Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography). e. Upon completion, cool the reaction mixture to room temperature.[12] f. The product can be isolated by removing the solvent under reduced pressure using a rotary evaporator.[12] g. Further purification can be achieved through centrifugation to remove any solid residues and subsequent drying under vacuum.[12]

Protocol 4.1.2: Biotransformation of Geraniol

A greener alternative involves the biotransformation of geraniol using microorganisms. The fungus Mucor irregularis has been shown to efficiently convert geraniol to this compound.[13]

-

Microorganism : A cultured strain of Mucor irregularis IIIMF4011.[13]

-

Media : Sabouraud Dextrose Broth (SDB) containing glucose as a carbon source and peptone/tryptone as nitrogen sources.[13]

-

Procedure : a. Inoculate the sterile SDB media with spores of the fungus and incubate at 28°C with shaking (200 rpm) for 2 days to grow the mycelium.[13] b. After the growth phase, add the substrate (geraniol, e.g., 20 mM) to the culture.[13] c. Continue incubation at 28°C for 72 hours. This temperature was found to yield maximum conversion (over 99%).[13] d. Monitor the conversion of geraniol to this compound using Gas Chromatography-Mass Spectrometry (GC-MS).[13] e. The product can be extracted from the culture medium using an appropriate organic solvent.

References

- 1. This compound [webbook.nist.gov]

- 2. Buy this compound | 459-80-3 | >98% [smolecule.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C10H16O2 | CID 5275520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound trans-Geranic acid (FDB021853) - FooDB [foodb.ca]

- 6. US6384242B1 - this compound derivatives - Google Patents [patents.google.com]

- 7. studymind.co.uk [studymind.co.uk]

- 8. This compound [webbook.nist.gov]

- 9. This compound, 459-80-3 [thegoodscentscompany.com]

- 10. CAS 459-80-3: this compound | CymitQuimica [cymitquimica.com]

- 11. yl.cnreagent.com [yl.cnreagent.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. pubs.acs.org [pubs.acs.org]

"geranic acid as a pheromone in insects"

An In-depth Technical Guide to Geranic Acid as an Insect Pheromone

Introduction

This compound ((2E)-3,7-dimethylocta-2,6-dienoic acid) is a monoterpenoid carboxylic acid that plays a significant role in the chemical ecology of various insects.[1] As a semiochemical, it can mediate intraspecific communication, functioning as a key component in aggregation pheromones. It also serves as a precursor or synthetic building block for compounds that influence interspecific interactions, such as repellency. This guide provides a comprehensive overview of the biosynthesis, perception, and functional roles of this compound in insects, along with the experimental protocols used for its study. This document is intended for researchers in chemical ecology, entomology, and drug development seeking a technical understanding of this important signaling molecule.

Biosynthesis of this compound

The biosynthesis of terpenoid pheromones in insects, including this compound, is primarily derived from the mevalonate (MVA) pathway, which is distinct from the fatty acid synthesis pathways that produce many lepidopteran pheromones.[2][3] The MVA pathway utilizes acetyl-CoA as a starting block to produce the universal C5 isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[4]

In the pea aphid, Acyrthosiphon pisum, genes encoding the downstream enzymes of the MVA pathway are highly expressed in the hind tibias of sexual females, where monoterpenoid sex pheromones are produced.[4] Similarly, transcriptomic studies of the boll weevil, Anthonomus grandis, which uses terpenoid aggregation pheromones, revealed the upregulation of MVA pathway genes in pheromone-producing males.[5]

The key steps are as follows:

-

Precursor Synthesis: Three molecules of acetyl-CoA are converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

-

Mevalonate Formation: The enzyme HMG-CoA reductase, a key rate-limiting step, reduces HMG-CoA to mevalonate.[2]

-

IPP and DMAPP Formation: Mevalonate is subsequently phosphorylated, decarboxylated, and dehydrated to yield IPP, which can be isomerized to DMAPP.

-

Geranyl Pyrophosphate (GPP) Synthesis: A GPP synthase enzyme catalyzes the condensation of one molecule of IPP and one molecule of DMAPP to form geranyl pyrophosphate (GPP), the direct C10 precursor to all monoterpenoids.

-

Formation of this compound: The final enzymatic steps converting GPP to this compound in insects have not been fully elucidated. This conversion likely involves a series of oxidation and hydrolysis steps catalyzed by specialized enzymes such as dehydrogenases and hydrolases, though the specific genes have yet to be characterized.

Perception and Signal Transduction

The perception of this compound, like other volatile semiochemicals, occurs in specialized olfactory sensilla, primarily located on the insect's antennae. The process involves a sophisticated signal transduction cascade that converts the chemical signal into an electrical impulse interpreted by the brain.[1][6]

-

Signal Reception: Volatile molecules of this compound enter the porous cuticle of an olfactory sensillum and dissolve in the aqueous sensillar lymph.[7]

-

Odorant Transport: Odorant-Binding Proteins (OBPs) within the lymph bind to the hydrophobic this compound molecules, solubilizing them and transporting them across the aqueous space to the neuronal dendrites.[8]

-

Receptor Activation: The OBP-pheromone complex interacts with a specific Odorant Receptor (OR) protein embedded in the dendritic membrane of an Olfactory Receptor Neuron (ORN). This OR is typically part of a heterodimeric complex with a highly conserved co-receptor known as Orco.[6][9]

-

Signal Transduction: In the predominant model of insect olfaction, the OR-Orco complex functions as a ligand-gated ion channel.[10][11] The binding of this compound induces a conformational change that opens the channel, allowing an influx of cations (e.g., Na⁺, Ca²⁺). This influx depolarizes the ORN membrane, generating a receptor potential.

-

Action Potential: If the depolarization reaches a threshold, it triggers an action potential (a nerve impulse). This electrical signal is then propagated along the neuron's axon.

-

Signal Processing: The axon terminates in a specific region of the antennal lobe, the primary olfactory center in the insect brain. Here, it forms synapses with other neurons, and the information is processed, leading to a specific behavioral response.[1][9]

-

Signal Termination: To ensure sensitivity to subsequent stimuli, the pheromone signal must be rapidly deactivated. This is accomplished by Odorant Degrading Enzymes (ODEs) present in the sensillum lymph, which metabolize the this compound molecules.[8]

While the ionotropic mechanism is considered the primary and fastest mode of transduction, some evidence, particularly from studies in moths, suggests a secondary role for metabotropic (G-protein coupled) pathways that can modulate the neuronal response.[9][12]

Quantitative Data

Quantitative data on the specific behavioral or electrophysiological effects of pure this compound are limited in the available literature. Much of its known function is as one component within a larger pheromone blend, such as the aggregation pheromone of the boll weevil (Anthonomus grandis).[13][14] However, studies on synthetic derivatives of this compound have provided quantitative insights into its potential for insect behavioral control, particularly as a repellent.

A study on the pea aphid, Acyrthosiphon pisum, synthesized a series of this compound esters and tested their repellent activity and binding affinity to a key odorant-binding protein, ApisOBP9.[15][16]

Table 1: Repellent Activity and OBP Binding Affinity of this compound Esters against Acyrthosiphon pisum

| Compound ID | Description | Repellency Proportion (%) at 100 µg/mL | Binding Affinity (1/Ki, µM) to ApisOBP9 |

|---|---|---|---|

| 5f | This compound ester with 3-chlorophenol | 55.6 | 0.49 |

| 5s | This compound ester with 3-bromophenol | 52.8 | 0.39 |

| 5w | This compound ester with 3,5-dichlorophenol | 51.4 | 0.37 |

| CAU13 | Phenylacetic acid geranyl ester (Lead compound) | 41.0 | 0.32 |

Data sourced from Zhang et al. (2022).[15][16] Repellency was measured in a Y-tube olfactometer. Ki represents the dissociation constant.

Experimental Protocols

The study of this compound as an insect pheromone relies on a combination of chemical analysis, electrophysiology, and behavioral assays.

Protocol 1: Pheromone Collection and Chemical Analysis

Objective: To identify and quantify this compound in volatiles emitted by an insect.

Methodology: Headspace Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

-

Insect Preparation: Place a group of live insects (e.g., 10-20 male boll weevils) into a clean glass chamber. The insects should be of a specific age and mating status relevant to the study.

-

Volatile Collection: Insert an SPME fiber (e.g., with a Polydimethylsiloxane/Divinylbenzene coating) into the chamber through a small port. Expose the fiber to the headspace (the air surrounding the insects) for a defined period (e.g., 1-4 hours) to adsorb the volatile compounds.

-

GC-MS Analysis:

-

Immediately after collection, insert the SPME fiber into the heated injection port of a Gas Chromatograph. The high temperature desorbs the trapped volatiles onto the GC column.

-

Use a non-polar or medium-polarity capillary column (e.g., DB-5ms) suitable for terpene analysis.

-

Program the GC oven with a temperature gradient (e.g., start at 40°C, hold for 2 min, then ramp up to 250°C at 10°C/min) to separate the individual compounds in the mixture.

-

-

Identification and Quantification:

-

The separated compounds are ionized and fragmented in the Mass Spectrometer. The resulting mass spectrum (a fragmentation pattern) is compared against a reference library (e.g., NIST) to tentatively identify this compound.

-

Confirm the identification by comparing the retention time and mass spectrum with that of an authentic synthetic standard of this compound run under the same GC-MS conditions.

-

Quantify the amount of this compound by comparing its peak area to a calibration curve generated from known concentrations of the synthetic standard.

-

Protocol 2: Electrophysiological Analysis

Objective: To measure the response of the insect antenna to this compound.

Methodology: Electroantennography (EAG). [17][18][19]

-

Antenna Preparation:

-

Immobilize a live insect (e.g., by chilling).

-

Carefully excise one antenna at its base using fine scissors.

-

Mount the excised antenna between two electrodes using conductive gel. The recording electrode is placed in contact with the distal tip of the antenna, and the reference electrode is placed in contact with the base.

-

-

Stimulus Preparation:

-

Prepare a serial dilution of synthetic this compound in a high-purity solvent like hexane (e.g., from 0.01 ng/µL to 100 ng/µL).

-

Pipette a known volume (e.g., 10 µL) of each dilution onto a small piece of filter paper and place it inside a Pasteur pipette (the stimulus cartridge). A pipette with solvent only serves as the control.

-

-

EAG Recording:

-

Deliver a continuous stream of purified, humidified air over the mounted antenna.

-

Insert the tip of the stimulus cartridge into a hole in the main air delivery tube.

-

Deliver a puff of air (e.g., 0.5 seconds) through the stimulus cartridge, carrying the this compound molecules over the antenna.

-

The electrical potential difference (depolarization) between the two electrodes is amplified and recorded by software. This negative voltage deflection is the EAG response.

-

-

Data Analysis:

-

Measure the peak amplitude (in millivolts, mV) of the EAG response for each stimulus.

-

Subtract the response to the solvent control from the response to this compound to get a corrected value.

-

Plot the mean corrected EAG amplitudes against the logarithm of the stimulus concentration to generate a dose-response curve.

-

Protocol 3: Behavioral Assays

Objective: To determine if this compound elicits an attractive or repellent behavioral response.

Methodology: Y-Tube or Four-Arm Olfactometer Bioassay. [15]

-

Olfactometer Setup:

-

Use a glass Y-tube or four-arm olfactometer. A purified, humidified airflow is passed through each arm and exits through the central tube where the insect is released.

-

Designate one arm as the "treatment" arm and the other as the "control" arm.

-

-

Stimulus Application:

-

Prepare a solution of this compound in a solvent at a specific concentration.

-

Apply a known volume (e.g., 10 µL) of the this compound solution to a filter paper and place it in the treatment arm's airflow.

-

Place a filter paper with solvent only in the control arm.

-

-

Insect Bioassay:

-

Introduce a single insect at the downwind end of the central tube.

-

Allow the insect to walk or fly upwind for a set period (e.g., 5-10 minutes).

-

Record the insect's choice: the first arm it enters and remains in for a specified time (e.g., >30 seconds), or the total time spent in each arm.

-

-

Data Analysis:

-

Repeat the experiment with a sufficient number of insects (e.g., n=50). To avoid positional bias, alternate the treatment and control arms between trials.

-

Analyze the choice data using a chi-square (χ²) test to determine if the distribution of choices is significantly different from a random (50:50) distribution.

-

A significant preference for the treatment arm indicates attraction, while a significant preference for the control arm indicates repellency.

-

Conclusion

This compound is a versatile monoterpenoid semiochemical in insects, acting as a component of aggregation pheromones in some species and serving as a chemical base for potent repellents in others. Its biosynthesis is believed to follow the conserved mevalonate pathway, though the specific terminal enzymes remain to be identified. Perception is mediated by a well-understood olfactory signal transduction cascade involving OBPs and ionotropic OR-Orco receptor complexes. While detailed quantitative data on the dose-response of pure this compound is sparse, established protocols in chemical ecology provide a clear framework for future investigations. A deeper understanding of this compound's role and the underlying molecular mechanisms holds significant potential for the development of novel, targeted pest management strategies.

References

- 1. enlivenarchive.org [enlivenarchive.org]

- 2. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. slunik.slu.se [slunik.slu.se]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. Pheromones and General Odor Perception in Insects - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Frontiers | Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals [frontiersin.org]

- 10. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Pheromone Transduction in Moths [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Anthonomus grandis aggregation pheromone induces cotton indirect defence and attracts the parasitic wasp Bracon vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Discovery of Novel Potential Aphid Repellents: this compound Esters Containing Substituted Aromatic Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Electroantennogram reveals a strong correlation between the passion of honeybee and the properties of the volatile - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ockenfels-syntech.com [ockenfels-syntech.com]

Preliminary Studies on the Cytotoxicity of Geranic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranic acid, a naturally occurring monoterpenoid, has garnered interest in the scientific community for its potential therapeutic properties. As a metabolite of geraniol, a well-studied anticancer agent, this compound is hypothesized to contribute significantly to the biological activity of its parent compound. This technical guide provides a comprehensive overview of the preliminary research on the cytotoxicity of this compound, with a focus on its effects on cancer cells. While direct research on this compound is still emerging, this document synthesizes the available data and provides context based on the activities of structurally related compounds.

Data Presentation: Cytotoxicity of this compound

Quantitative data on the cytotoxic effects of this compound is limited but indicative of its potential as an anticancer agent. The half-maximal inhibitory concentration (IC50) values from preliminary studies are summarized below.

| Cell Line | Cancer Type | IC50 Value (µg/mL) | Reference |

| LoVo | Colon Cancer | 32.1 | |

| U87 | Glioma | 41.3 |

Experimental Protocols

Detailed experimental protocols for assessing the cytotoxicity of this compound are not yet widely published. However, standard methodologies for evaluating the cytotoxic and apoptotic effects of novel compounds are applicable.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol Outline:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours). Include untreated cells as a negative control and a vehicle control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

2. LDH (Lactate Dehydrogenase) Release Assay:

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

-

Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.

-

Protocol Outline:

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Supernatant Collection: After the treatment period, collect the cell culture supernatant.

-

LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. Diaphorase then uses NADH to reduce the tetrazolium salt to a colored formazan product.

-

Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

-

Apoptosis Detection Assays

1. Annexin V/Propidium Iodide (PI) Staining:

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. PI is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

-

Protocol Outline:

-

Cell Treatment: Treat cells with this compound as described previously.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in a binding buffer containing FITC-conjugated Annexin V and PI.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are distinguished based on their fluorescence signals.

-

2. Western Blot Analysis for Apoptotic Markers:

This technique is used to detect the expression levels of key proteins involved in the apoptotic signaling pathways.

-

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

-

Protocol Outline:

-

Protein Extraction: Lyse the treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Gel Electrophoresis: Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies against apoptotic markers (e.g., cleaved caspases, PARP, Bcl-2 family proteins).

-

Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the protein bands using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

-

Mandatory Visualizations

Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. However, based on studies of its precursor, geraniol, the following pathways are likely to be involved in its cytotoxic and apoptotic effects.

Figure 1. General experimental workflow for assessing this compound cytotoxicity.

Figure 2. Presumed apoptotic signaling pathway induced by this compound.

A Technical Deep Dive into the Antibacterial Mechanism of Geranic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antibacterial mechanism of geranic acid, a naturally occurring monoterpenoid. The focus is on its mode of action at the molecular level, its efficacy against various bacterial forms, and the experimental methodologies used to elucidate these properties. This document synthesizes current research to offer a comprehensive resource for those involved in the discovery and development of novel antimicrobial agents.

Core Mechanism of Action: A Multi-Pronged Attack

This compound's antibacterial activity, particularly when formulated with choline as a Choline and this compound (CAGE) ionic liquid, is primarily attributed to a direct assault on the bacterial cell envelope, leading to a cascade of disruptive events. The core mechanisms include profound membrane disruption, inhibition of crucial enzymes, and effective eradication of resilient bacterial biofilms.

Bacterial Membrane Disruption

The primary and most significant mechanism of action of this compound is the disruption of the bacterial cell membrane's structural and functional integrity. Molecular dynamics simulations and experimental evidence suggest a two-step process, especially in the context of CAGE. Initially, the choline component is attracted to the negatively charged bacterial cell surface. This interaction facilitates the subsequent insertion of this compound into the lipid bilayer.[1]

This integration of this compound into the membrane leads to a "thinning" effect and a general perturbation of membrane homeostasis.[2][3] This physical disruption compromises the membrane's role as a selective barrier, leading to the leakage of intracellular components and ultimately, cell death. This mechanism is supported by various experimental observations, including increased uptake of membrane-impermeable dyes like propidium iodide and visible damage to the cell envelope under scanning electron microscopy.[1]

dot

References

Methodological & Application

Application Note: Quantification of Geranic Acid using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of geranic acid. This compound, a monoterpenoid, is a compound of interest in various fields, including pharmaceuticals and fragrance industries. The described method utilizes reverse-phase chromatography with UV detection, providing a straightforward and efficient means of quantifying this compound in various sample matrices. This document provides a comprehensive experimental protocol, method validation data, and visual workflows to aid in the successful implementation of this analytical technique.

Introduction

This compound (3,7-dimethyl-2,6-octadienoic acid) is an unsaturated fatty acid with potential applications in drug development and as a fragrance component.[1][2] Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of organic acids.[3] This application note presents a validated isocratic reverse-phase HPLC (RP-HPLC) method for the determination of this compound.

Experimental Protocol

Materials and Reagents

-

This compound standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (analytical grade)

-

Methanol (HPLC grade)

-

Sample matrix (e.g., plant extract, essential oil, plasma)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

| Parameter | Condition |

| HPLC System | Agilent 1100 series or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[4] |

| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (55:45 v/v)[4] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 25°C |

| Detection | UV at 215 nm[4] |

| Run Time | 10 minutes |

Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The following is a general sample preparation protocol that may need optimization depending on the specific sample matrix.

-

Liquid Samples (e.g., plasma):

-

To 1 mL of the sample, add 2 mL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection.

-

-

Solid or Semi-Solid Samples (e.g., plant extract):

-

Accurately weigh a known amount of the homogenized sample.

-

Perform a solvent extraction using a suitable solvent like methanol or a methanol-water mixture. Sonication or vortexing can enhance extraction efficiency.

-

Centrifuge the extract to pellet any solid debris.

-

Filter the supernatant through a 0.45 µm syringe filter before HPLC analysis.

-

Method Validation

The developed HPLC method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The results are summarized in the table below.

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.25 µg/mL |

| Limit of Quantification (LOQ) | 0.75 µg/mL |

| Accuracy (Recovery) | 98.5% - 101.2% |

| Precision (RSD%) | |

| - Repeatability (Intra-day) | < 1.5% |

| - Intermediate Precision (Inter-day) | < 2.0% |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for this compound quantification and the logical relationships in the HPLC method development process.

Conclusion

The HPLC method described in this application note provides a simple, accurate, and precise means for the quantification of this compound. The method is suitable for a variety of sample matrices with appropriate sample preparation. The provided experimental protocol and validation data can serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound.

References

Application Notes and Protocols for the Structural Elucidation of Geranic Acid using 1H NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Application Note: Unveiling the Structure of Geranic Acid through 1H NMR Spectroscopy

This compound, a monoterpenoid and valuable natural product, plays a significant role in the fragrance and pharmaceutical industries. Its structural elucidation is a critical step in its synthesis, quality control, and the development of novel derivatives. Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of this compound by probing the chemical environment of its hydrogen atoms.

The 1H NMR spectrum of this compound reveals a unique set of signals, each corresponding to a distinct proton or group of equivalent protons within the molecule. The key parameters obtained from the spectrum are:

-

Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of the proton. Protons near electronegative atoms or functional groups are "deshielded" and appear at higher chemical shifts (downfield).

-

Integration: The area under each signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.

-

Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the magnetic influence of neighboring, non-equivalent protons. The multiplicity provides information about the number of adjacent protons.

-

Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), is the coupling constant. It provides further details about the connectivity and spatial relationship between coupled protons.

By analyzing these parameters, it is possible to piece together the structure of this compound, confirming the presence of its characteristic features, including the carboxylic acid group, the two double bonds, and the methyl groups at specific positions. The clear separation and distinct patterns of the signals in the 1H NMR spectrum make it an indispensable tool for the unambiguous structural verification of this compound.

Data Presentation: 1H NMR Spectral Data of this compound

The following table summarizes the experimental 1H NMR data for this compound. This data is essential for the confirmation of its chemical structure.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |

| H-2 | ~5.70 | s | - | 1H |

| H-6 | ~5.10 | t | ~7.0 | 1H |

| H-4, H-5 | ~2.20 | m | - | 4H |

| C3-CH3 | ~2.15 | s | - | 3H |

| C7-CH3 (cis to C5) | ~1.68 | s | - | 3H |

| C7-CH3 (trans to C5) | ~1.60 | s | - | 3H |

| -COOH | ~11.5-12.0 | br s | - | 1H |

Note: The chemical shift of the carboxylic acid proton (-COOH) can vary depending on the solvent and concentration due to hydrogen bonding and is often observed as a broad singlet.

Experimental Protocols

A detailed methodology for acquiring the 1H NMR spectrum of this compound is provided below.

1. Sample Preparation

Proper sample preparation is crucial for obtaining a high-quality NMR spectrum.[1][2][3][4]

-

Materials:

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl3) or other suitable deuterated solvent (0.6-0.7 mL)

-

NMR tube (5 mm diameter, clean and dry)

-

Pasteur pipette and glass wool

-

Small vial

-

-

Procedure:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.[3]

-

Add 0.6-0.7 mL of deuterated chloroform (CDCl3) to the vial.[2]

-

Gently swirl the vial to dissolve the this compound completely.

-

Place a small plug of glass wool into a Pasteur pipette.

-

Filter the solution through the glass wool-plugged pipette directly into the NMR tube to remove any particulate matter.[1][2]

-

Cap the NMR tube securely.

-

Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

-

2. 1H NMR Spectrometer Setup and Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument used.

-

Instrument: 400 MHz NMR Spectrometer

-

Nucleus: 1H

-

Solvent: CDCl3

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30')

-

Number of Scans (NS): 16 to 64 (depending on sample concentration)

-

Relaxation Delay (D1): 1-2 seconds

-

Acquisition Time (AQ): 3-4 seconds

-

Spectral Width (SW): 16 ppm (e.g., from -2 to 14 ppm)

3. Data Processing

-

Fourier Transformation (FT): The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl3 (δ = 7.26 ppm).

-

Integration: The integral regions for each signal are defined and calculated.

-

Peak Picking: The chemical shifts of the peaks are determined.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the structural elucidation of this compound using 1H NMR and the signaling pathways (spin-spin coupling) within the molecule.

Caption: Workflow for this compound Structural Elucidation by 1H NMR.

Caption: Key 1H-1H Spin-Spin Coupling in this compound.

References

Protocol for the Preparation of Choline Geranate (CAGE): A Deep Eutectic Solvent for Enhanced Drug Delivery

Abstract

This document provides a comprehensive protocol for the laboratory-scale synthesis of Choline Geranate (CAGE), a deep eutectic solvent (DES) with significant potential in biomedical and pharmaceutical applications. CAGE is recognized for its ability to enhance the transdermal and oral delivery of both small and large molecule drugs, as well as its inherent antimicrobial properties.[1][2][3] This protocol details the synthesis via a salt metathesis reaction between choline bicarbonate and geranic acid, purification steps, and characterization methods. Additionally, key physicochemical properties and potential applications are summarized to provide a complete resource for researchers, scientists, and drug development professionals.

Introduction

Choline Geranate (CAGE) is an ionic liquid (IL) or deep eutectic solvent (DES) that has garnered substantial interest for its biocompatibility and versatile applications in drug delivery.[1][2][4] It is synthesized from generally recognized as safe (GRAS) reagents, choline bicarbonate and this compound.[5] The unique properties of CAGE, including its ability to solubilize both hydrophobic and hydrophilic drugs and permeate physiological barriers, make it a promising excipient in pharmaceutical formulations.[2][3] This document outlines a standardized procedure for the preparation and characterization of CAGE, specifically focusing on the commonly used 1:2 molar ratio of choline bicarbonate to this compound, which has demonstrated high efficiency in various applications.[1][6]

Physicochemical Properties of CAGE (1:2 Molar Ratio)

A summary of the key quantitative data for CAGE prepared at a 1:2 molar ratio of choline bicarbonate to this compound is presented below.

| Property | Value | Reference |

| Molar Ratio (Choline Bicarbonate:this compound) | 1:2 | [6][7][8] |

| Molecular Weight | 440.32 g/mol | [1] |

| Density (at 25 °C) | 0.989 ± 0.001 g/mL | [1] |

| Viscosity | 569 ± 19 mPa·s | [1] |

| Conductivity | 13.79 ± 0.28 mS/m (~1.3 mS/cm) | [1][8] |

| Diffusion Coefficient | 2.2 × 10⁻¹² m²/s | [1] |

| pH | ~8.5 | [8] |

| Appearance | Clear, colorless to yellow viscous liquid | [8] |

Experimental Protocol: Synthesis of Choline Geranate (CAGE)

This protocol describes the synthesis of CAGE at a 1:2 molar ratio of choline bicarbonate to this compound.

Materials and Equipment

-

Choline bicarbonate (80% solution in water)

-

This compound (≥85%)

-

Round bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Water bath

-

Rotary evaporator

-

Vacuum oven

-

Analytical balance

-

Karl Fischer titrator (for water content measurement)

Synthesis Workflow

Caption: Workflow for the synthesis of Choline Geranate (CAGE).

Step-by-Step Procedure

-

Reactant Preparation:

-

In a suitable vessel, weigh the desired amount of this compound. For a laboratory-scale synthesis, a typical amount is 3.696 mol.[8]

-

In a separate container, weigh the corresponding amount of choline bicarbonate solution (80%) to achieve a 1:2 molar ratio. For 3.696 mol of this compound, this would be 1.848 mol of choline bicarbonate.[8] Another example uses 18.72 g (0.1133 mol) of choline bicarbonate and 39.58 g (0.2350 mol) of this compound.[7]

-

-

Reaction:

-

Place the weighed this compound into a 250 mL round bottom flask equipped with a magnetic stir bar.[7]

-

Place the flask in a water bath set to approximately 27°C.[8]

-

Slowly add the choline bicarbonate solution dropwise to the this compound while stirring.[8]

-

The reaction is a salt metathesis (acid-base neutralization) that results in the evolution of carbon dioxide gas, which drives the reaction to completion.[6]

-

Continue stirring the mixture at room temperature (or 27°C) for approximately 8 hours, or until the evolution of CO₂ ceases.[8][9]

-

-

Purification:

-

After the reaction is complete, remove the bulk of the water using a rotary evaporator. A typical procedure involves evaporation at 60°C for 20 minutes to 1 hour.[9][10]

-

Transfer the resulting viscous liquid to a vacuum oven and dry for an extended period, for instance, 48 hours at 60°C, to remove any residual water.[9]

-

-

Characterization and Storage:

-

The final product should be a clear, colorless to yellow, viscous liquid.[8]

-